BenchChemオンラインストアへようこそ!

1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Lipophilicity Physicochemical property Regioisomer differentiation

1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 2097982-91-5) is a uniquely differentiated heterocyclic building block for medicinal chemistry. The cyanomethyl group provides a nitrile H-bond acceptor that engages kinase hinge regions (e.g., JAK family), while the C5-carboxylic acid enables direct amide coupling to generate diverse carboxamide libraries. Unlike N-unsubstituted or propargyl analogs, this regioisomer cannot be substituted without altering target engagement. With XLogP3-AA 0.6 and TPSA 91.8 Ų, it balances potency and solubility. Supply: ≥95% purity, research-grade.

Molecular Formula C11H8N4O2
Molecular Weight 228.21 g/mol
CAS No. 2097982-91-5
Cat. No. B1483110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
CAS2097982-91-5
Molecular FormulaC11H8N4O2
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CC#N
InChIInChI=1S/C11H8N4O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,5H2,(H,16,17)
InChIKeyIFLGFLLEHJDXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 2097982-91-5): Core Identity and Compound-Class Positioning


1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 2097982-91-5) is a heterocyclic small molecule (C11H8N4O2, MW 228.21 g/mol) belonging to the 1,3-disubstituted pyrazole-5-carboxylic acid family [1]. It features a cyanomethyl group at the N1 position, a pyridin-3-yl substituent at C3, and a carboxylic acid at C5. This substitution pattern places it at the intersection of several medicinally relevant chemotypes, including nicotinic acid receptor (RUP25/GPR109A) agonist scaffolds [2] and Janus kinase (JAK) inhibitor pharmacophores [3]. The compound is primarily supplied as a research-grade building block (typical purity ≥95%) for custom library synthesis and lead optimization campaigns .

Why Generic Substitution of 1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 2097982-91-5) Carries Undefined Risk


Superficially interchangeable analogs within the 1-cyanomethyl-3-pyridinyl-pyrazole-carboxylic acid family differ in the position of the carboxylic acid (C4 vs. C5), the pyridine nitrogen (2-, 3-, or 4-yl), and the N1 substituent (cyanomethyl vs. propargyl vs. H). These variations produce measurable differences in lipophilicity (ΔXLogP3-AA up to 0.4 units between C5-COOH and C4-COOH regioisomers) [1], hydrogen-bonding capacity, and molecular topology, all of which directly impact protein binding, solubility, and metabolic stability. The cyanomethyl group is not a passive substituent: it contributes a nitrile dipole and an additional hydrogen-bond acceptor that are absent in the N-unsubstituted analog (CAS 374064-01-4), and cannot be mimicked by propargyl or alkyl replacements without altering target engagement [2]. These non-interchangeable properties mean that substituting a closely related analog without experimental validation risks altering lead potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation Evidence for 1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 2097982-91-5)


Lipophilicity Divergence Between C5-COOH and C4-COOH Regioisomers Drives Differential Membrane Permeability

The target compound (C5-COOH, CAS 2097982-91-5) exhibits a computed XLogP3-AA of 0.6, while its direct regioisomer 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (C4-COOH, CAS 2097984-60-4) has an XLogP3-AA of 0.2, yielding a ΔLogP of 0.4 units [1]. Both compounds share identical molecular formula (C11H8N4O2), molecular weight (228.21 g/mol), hydrogen-bond donor count (1), and hydrogen-bond acceptor count (5); the lipophilicity difference arises solely from the altered position of the carboxylic acid on the pyrazole ring, which modulates intramolecular hydrogen bonding and electronic distribution [1].

Lipophilicity Physicochemical property Regioisomer differentiation

Topological Polar Surface Area (TPSA) Defines Distinct CNS Permeability Windows Among Pyridine Regioisomers

The target compound (pyridin-3-yl) has a computed TPSA of 91.8 Ų [1]. While the pyridin-4-yl isomer (CAS 2098135-11-4) and pyridin-2-yl isomer (CAS 2098069-85-1) share the same molecular formula and identical hydrogen-bond donor/acceptor counts, the pyridine nitrogen position alters the three-dimensional orientation of the lone pair, which affects solvation, hydrogen-bond geometry, and target binding. The TPSA value of 91.8 Ų places the target compound near the upper boundary of the generally accepted CNS permeability window (TPSA < 90 Ų), making it a borderline CNS-accessible scaffold, whereas small-molecule optimization efforts aimed at CNS targets would benefit from this scaffold's marginal TPSA [2].

TPSA CNS permeability Pyridine regioisomer

Cyanomethyl Group Confers Additional Hydrogen-Bond Acceptor Capacity Absent in N-Unsubstituted and N-Alkyl Analogs

The target compound (CAS 2097982-91-5) possesses 5 hydrogen-bond acceptors (HBA=5) contributed by the carboxylic acid (2), pyridine nitrogen (1), pyrazole N2 (1), and the cyanomethyl nitrile (1) [1]. In contrast, the N-unsubstituted parent scaffold 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 374064-01-4) has only 4 hydrogen-bond acceptors (HBA=4), lacking the nitrile . The N-propargyl analog 1-(prop-2-yn-1-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 2097964-71-9) replaces the nitrile with an alkyne, which is a weaker hydrogen-bond acceptor and alters the dipole moment from approximately 3.9 D (nitrile) to approximately 0.8 D (alkyne) .

Hydrogen-bond acceptor Cyanomethyl Scaffold functionality

Cyanomethyl Group Serves as a Versatile Synthetic Handle for Downstream Derivatization Not Available in N-Unsubstituted Scaffolds

The cyanomethyl group (-CH2CN) in the target compound (CAS 2097982-91-5) can be selectively transformed via nitrile hydrolysis to the corresponding acetamide or acetic acid, catalytic hydrogenation to the primary amine (ethylamine derivative), or cycloaddition to tetrazole, enabling rapid generation of structurally diverse libraries from a single common intermediate [1]. In contrast, the N-unsubstituted analog (CAS 374064-01-4) lacks this synthetic node entirely and requires additional protection/deprotection steps for N-functionalization . The cyanomethyl group is also present in the JAK inhibitor pharmacophore described in US Patent 9328099, where cyanomethylpyrazole carboxamides demonstrated kinase inhibitory activity, validating the synthetic utility of this functional group in generating bioactive amide derivatives [2].

Synthetic handle Cyanomethyl Library diversification

Rotatable Bond Count Affects Conformational Entropy and Target Binding Preorganization

The target compound possesses 3 rotatable bonds (cyanomethyl C-N, pyridinyl-pyrazole C-C, carboxylic acid C-C), compared to 2 rotatable bonds in the N-unsubstituted analog (CAS 374064-01-4) which lacks the cyanomethyl C-N bond [1]. Each additional rotatable bond incurs an estimated entropic penalty of 0.5–1.5 kcal/mol upon binding (ΔG = -RT ln Kd), meaning that the target compound pays a higher entropic cost for target engagement relative to the N-unsubstituted analog, but can recoup this through the nitrile's enthalpic interactions (hydrogen bonding, dipole interactions) [2]. This trade-off makes the cyanomethyl compound preferable when the target binding site contains a complementary polar residue that can engage the nitrile, where the enthalpic gain outweighs the entropic penalty.

Rotatable bonds Conformational entropy Binding affinity

High-Value Application Scenarios for 1-(Cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 2097982-91-5)


Kinase Inhibitor Lead Optimization Requiring Nitrile-Mediated Hinge Binding

The cyanomethyl group provides a nitrile hydrogen-bond acceptor that can engage the kinase hinge region (e.g., JAK family kinases as demonstrated in US Patent 9328099 [1]). The pyridin-3-yl substituent orients the pyridine nitrogen for potential hinge interaction, while the C5-carboxylic acid enables amide coupling to generate diverse carboxamide libraries. The XLogP3-AA of 0.6 provides a balanced lipophilicity profile suitable for optimizing both potency and solubility.

GPCR Agonist Scaffold Development Targeting RUP25/GPR109A

Pyrazole-5-carboxylic acids are established RUP25 (nicotinic acid receptor) agonists [2]. The cyanomethyl group adds an additional hydrogen-bond acceptor (HBA=5, including nitrile) that can occupy the receptor's polar subpocket, potentially differentiating binding kinetics from simpler pyrazole-5-carboxylic acid analogs (HBA=4). The TPSA of 91.8 Ų is within acceptable limits for orally bioavailable GPCR modulators.

Diversity-Oriented Synthesis (DOS) Intermediate for Parallel Library Construction

The cyanomethyl group serves as a latent functional handle enabling orthogonal transformations (hydrolysis to amide/acid, reduction to amine, cycloaddition to tetrazole) [3]. Starting from the target compound as a common intermediate, medicinal chemistry teams can generate 4 distinct chemotypes in 1-2 synthetic steps, reducing the number of de novo synthetic routes required and accelerating SAR exploration.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a TPSA of 91.8 Ų (borderline for CNS permeability, threshold <90 Ų) [4] and XLogP3-AA of 0.6, the target compound serves as an informative reference point for CNS drug discovery teams assessing pyrazole-based scaffolds. The pyridin-3-yl isomer may offer differential P-glycoprotein (P-gp) efflux susceptibility compared to the pyridin-2-yl and pyridin-4-yl isomers due to altered basicity of the pyridine nitrogen, enabling rational selection of the regioisomer with optimal brain penetration.

Quote Request

Request a Quote for 1-(cyanomethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.